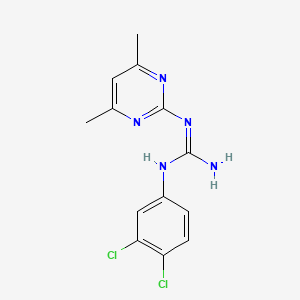![molecular formula C31H27FN2O4 B11621811 methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11621811.png)
methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-[10-(Cyclopropylcarbonyl)-3-(4-Fluorphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Cyclopropylcarbonylgruppe, eine Fluorphenylgruppe und einen Dibenzo[b,e][1,4]diazepin-Kern umfasst.
Vorbereitungsmethoden
Die Synthese von Methyl-4-[10-(Cyclopropylcarbonyl)-3-(4-Fluorphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoat umfasst mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise folgende Schritte:
Bildung des Dibenzo[b,e][1,4]diazepin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Dibenzo[b,e][1,4]diazepin-Kern zu bilden.
Einführung der Cyclopropylcarbonylgruppe: Dies wird durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Cyclopropylcarbonylchlorid und einem Lewis-Säure-Katalysator erreicht.
Addition der Fluorphenylgruppe: Dieser Schritt beinhaltet eine nucleophile aromatische Substitutionsreaktion, bei der eine Fluorphenylgruppe in die Kernstruktur eingeführt wird.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Methanol in Gegenwart eines Säure-Katalysators, um den Methylester zu bilden.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute zu verbessern und die Kosten zu senken, einschließlich der Verwendung von kontinuierlichen Strömungsreaktoren und alternativen Katalysatoren.
Analyse Chemischer Reaktionen
Methyl-4-[10-(Cyclopropylcarbonyl)-3-(4-Fluorphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Carbonylgruppen zu Alkoholen reduzieren.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.
Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und Methanol zu erhalten.
Wissenschaftliche Forschungsanwendungen
Methyl-4-[10-(Cyclopropylcarbonyl)-3-(4-Fluorphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird aufgrund ihrer einzigartigen strukturellen Merkmale, die mit biologischen Zielstrukturen interagieren können, auf ihr Potenzial als therapeutisches Mittel untersucht.
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer Synthesemethoden eingesetzt werden.
Materialwissenschaft: Die strukturellen Eigenschaften der Verbindung machen sie zu einem Kandidaten für den Einsatz bei der Entwicklung neuer Materialien, wie z. B. organischer Leuchtdioden (OLEDs) und anderer elektronischer Geräte.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-[10-(Cyclopropylcarbonyl)-3-(4-Fluorphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu einer biologischen Reaktion führt. Die genauen molekularen Zielstrukturen und beteiligten Pfade hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Methyl-4-[10-(Cyclopropylcarbonyl)-3-(4-Fluorphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Dibenzo[b,e][1,4]diazepin-Derivate: Diese Verbindungen teilen die Kernstruktur und können ähnliche chemische Eigenschaften und Anwendungen aufweisen.
Fluorphenylhaltige Verbindungen: Verbindungen mit einer Fluorphenylgruppe können eine ähnliche Reaktivität und biologische Aktivität aufweisen.
Cyclopropylcarbonylhaltige Verbindungen: Diese Verbindungen können aufgrund des Vorhandenseins der Cyclopropylcarbonylgruppe ähnliche sterische und elektronische Effekte aufweisen.
Die Einzigartigkeit von Methyl-4-[10-(Cyclopropylcarbonyl)-3-(4-Fluorphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoat liegt in seiner Kombination dieser strukturellen Merkmale, die einzigartige Eigenschaften und Anwendungen verleihen können.
Eigenschaften
Molekularformel |
C31H27FN2O4 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
methyl 4-[5-(cyclopropanecarbonyl)-9-(4-fluorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C31H27FN2O4/c1-38-31(37)21-10-6-19(7-11-21)29-28-25(16-22(17-27(28)35)18-12-14-23(32)15-13-18)33-24-4-2-3-5-26(24)34(29)30(36)20-8-9-20/h2-7,10-15,20,22,29,33H,8-9,16-17H2,1H3 |
InChI-Schlüssel |
COLFFLHIHXVIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
![2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11621751.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
![(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11621774.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)

![5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11621804.png)
